![molecular formula C10H9KN2O5S B2684009 1-(1H-indol-3-yl)-2-nitroethanesulfonate CAS No. 32547-30-1](/img/structure/B2684009.png)
1-(1H-indol-3-yl)-2-nitroethanesulfonate
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Overview
Description
Indole is a heterocyclic compound that is a part of many biologically active molecules . It is a versatile nucleus and is identified as a pharmacophore in a large number of natural and synthetic biologically active molecules .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest for many years. For example, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . They are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular structure of indole consists of a benzene ring fused to a pyrrole ring. An indole compound typically has a molecular formula of C8H7N .Chemical Reactions Analysis
Indole is known to react with hard and soft electrophiles due to its electron-rich character . For example, the addition of indole to a variety of aldehydes under neat conditions has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of indole compounds can vary. For instance, Ethanone, 1-(1H-indol-3-yl)- has a molecular weight of 159.1846 .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1H-indol-3-yl)-2-nitroethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c13-12(14)6-10(18(15,16)17)8-5-11-9-4-2-1-3-7(8)9/h1-5,10-11H,6H2,(H,15,16,17)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDZQZFYCOCREF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2O5S- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-nitroethanesulfonate |
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